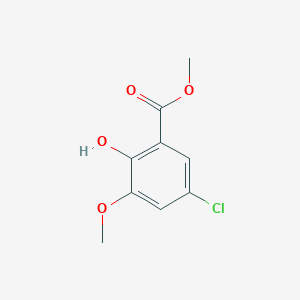

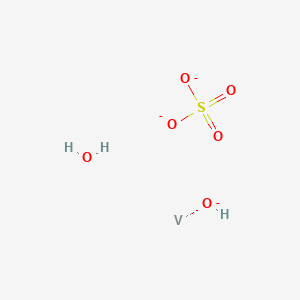

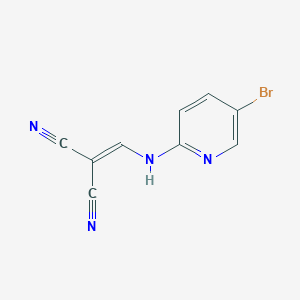

![molecular formula C6H3F3N4O B169426 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1780-79-6](/img/structure/B169426.png)

6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C5H3F3N2O . It is a derivative of pyrimidine, a class of organic compounds that are widely used in the medical and pharmaceutical fields .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol”, has been reported in several studies . For example, a series of novel pyrimidine derivatives were synthesized through four-step reactions . Another study reported the synthesis of pyrimidine derivatives by electrochemical oxidation of catechol in the presence of 2-mercapto-6-(trifluoromethyl)pyrimidine-4-ol as a nucleophile .Molecular Structure Analysis

The molecular structure of “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” consists of a pyrimidine ring substituted with a trifluoromethyl group at the 6-position and a hydroxyl group at the 4-position . The compound has an average mass of 164.085 Da and a monoisotopic mass of 164.019745 Da .Chemical Reactions Analysis

The reactivity of “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” and its derivatives has been explored in several studies . For instance, one study reported the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones . Another study demonstrated the synthesis of bis(1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones) through multicomponent reactions .科学研究应用

Overview

The Pyrazolo[1,5-a]pyrimidine scaffold is a notable heterocycle in drug discovery, known for its broad medicinal properties. These include applications as anticancer agents, CNS agents, anti-infectious agents, anti-inflammatories, CRF1 antagonists, and radiodiagnostics. The structure-activity relationship (SAR) studies of this scaffold are of significant interest, providing a foundation for the development of drug-like candidates targeting various diseases. Additionally, synthetic strategies for derivatives of this scaffold have been extensively explored, revealing its significant biological properties and potential in medicinal chemistry (Cherukupalli et al., 2017).

Importance of Hybrid Catalysts in Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones)

Synthetic Pathways and Applications

The 5H-pyrano[2,3-d]pyrimidine scaffolds are pivotal precursors in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds, particularly challenging to develop due to their structural complexity, have witnessed intensive investigations in recent years. The synthesis of these derivatives involves diverse hybrid catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. These catalysts play a crucial role in synthesizing various derivatives, thus attracting global researchers to utilize their catalytic applications in developing lead molecules (Parmar et al., 2023).

Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents

Medicinal Significance

Trifluoromethylpyrazoles have garnered attention for their anti-inflammatory and antibacterial properties. The positioning of the trifluoromethyl group, especially at the 3- or 5-positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. This review underscores the importance of trifluoromethylpyrazoles in medicinal chemistry, providing insights for medicinal chemists to explore novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur et al., 2015).

安全和危害

未来方向

The future directions for the research and development of “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” and its derivatives are promising. Given their diverse biological applications and synthetic importance, these compounds are expected to continue attracting great interest in the field of organic synthesis . This will likely lead to the discovery of new synthetic methods, reactivities, and biological applications .

属性

IUPAC Name |

6-(trifluoromethyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N4O/c7-6(8,9)5-11-3-2(1-10-13-3)4(14)12-5/h1H,(H2,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMUOCNXSSGFQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC(=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287886 |

Source

|

| Record name | 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

CAS RN |

1780-79-6 |

Source

|

| Record name | 1780-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

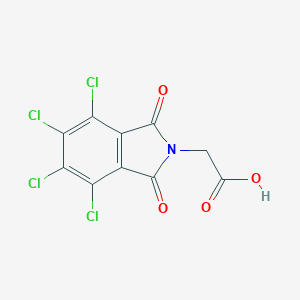

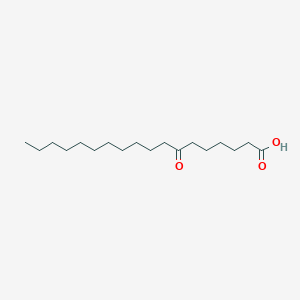

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)